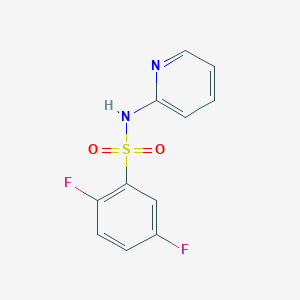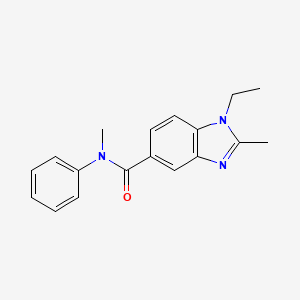
5-(4-butoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-butoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BBPT, is a thiazolidinone derivative that has been synthesized for various scientific research applications. This compound has shown potential in the fields of medicinal chemistry, biochemistry, and pharmacology due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
5-(4-butoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been investigated for its potential as an anti-inflammatory and antioxidant agent. In addition, this compound has been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Mecanismo De Acción
The mechanism of action of 5-(4-butoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has also been shown to reduce oxidative stress and inflammation, which are both involved in the development of various diseases. Additionally, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-butoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-butoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another direction is to investigate its potential as a neuroprotective agent in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory and antioxidant agent.
Métodos De Síntesis
The synthesis of 5-(4-butoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-butoxybenzaldehyde and 1-phenylethylamine with thiosemicarbazide in the presence of acetic acid. The resulting compound is then cyclized to form this compound. This synthesis method has been optimized to yield this compound with high purity and yield, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
(5Z)-5-[(4-butoxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S2/c1-3-4-14-25-19-12-10-17(11-13-19)15-20-21(24)23(22(26)27-20)16(2)18-8-6-5-7-9-18/h5-13,15-16H,3-4,14H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBCNEJDCGXWIG-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5359634.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5359642.png)

![5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide](/img/structure/B5359656.png)

![methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5359675.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5359681.png)